molecular formula C11H13ClOS2 B14066160 1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-1-one

1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14066160
M. Wt: 260.8 g/mol
InChI Key: PRGLQWKZDJUDSN-UHFFFAOYSA-N
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Description

1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-1-one typically involves the chlorination of a precursor compound, such as 1-(2,5-bis(methylthio)phenyl)propan-1-one. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur and chlorine functionalities.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-1-one depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by covalently modifying active site residues or by binding to allosteric sites. The presence of the methylthio groups can enhance its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylthio)phenyl)-3-chloropropan-1-one: Similar structure but with different substitution patterns on the phenyl ring.

    1-(2,5-Bis(ethylthio)phenyl)-3-chloropropan-1-one: Contains ethylthio groups instead of methylthio groups.

    1-(2,5-Bis(methylthio)phenyl)-3-bromopropan-1-one: Bromine atom instead of chlorine.

Uniqueness

1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-1-one is unique due to its specific substitution pattern and the presence of both methylthio and chloropropanone functionalities. This combination of features can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H13ClOS2

Molecular Weight

260.8 g/mol

IUPAC Name

1-[2,5-bis(methylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H13ClOS2/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5-6H2,1-2H3

InChI Key

PRGLQWKZDJUDSN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)SC)C(=O)CCCl

Origin of Product

United States

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